molecular formula C15H23Cl2NO2 B4399871 4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride

4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride

Cat. No.: B4399871
M. Wt: 320.3 g/mol
InChI Key: GSFDHNJMRGKDQO-UHFFFAOYSA-N
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Description

4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a morpholine ring attached to a chlorinated dimethylphenoxypropyl group

Preparation Methods

The synthesis of 4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a dimethylphenol derivative using an acyl chloride in the presence of a Lewis acid catalyst.

    Clemmensen Reduction: The acylated product is then subjected to Clemmensen reduction to obtain the corresponding alkylated phenol.

    Nucleophilic Substitution: The alkylated phenol undergoes nucleophilic substitution with morpholine to form the desired product.

    Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and modulation of enzyme activity .

Comparison with Similar Compounds

4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

4-[3-(2-chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2.ClH/c1-12-4-5-13(2)15(14(12)16)19-9-3-6-17-7-10-18-11-8-17;/h4-5H,3,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFDHNJMRGKDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)Cl)OCCCN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride
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4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride
Reactant of Route 3
4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride
Reactant of Route 4
4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride
Reactant of Route 6
4-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride

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